Diethyl cromoglycate Diethyl cromoglycate This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Ph

Brand Name: Vulcanchem
CAS No.: 16150-45-1
VCID: VC21184626
InChI: InChI=1S/C27H24O11/c1-3-33-26(31)22-11-16(29)24-18(7-5-9-20(24)37-22)35-13-15(28)14-36-19-8-6-10-21-25(19)17(30)12-23(38-21)27(32)34-4-2/h5-12,15,28H,3-4,13-14H2,1-2H3
SMILES: CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O
Molecular Formula: C27H24O11
Molecular Weight: 524.5 g/mol

Diethyl cromoglycate

CAS No.: 16150-45-1

Cat. No.: VC21184626

Molecular Formula: C27H24O11

Molecular Weight: 524.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl cromoglycate - 16150-45-1

Specification

CAS No. 16150-45-1
Molecular Formula C27H24O11
Molecular Weight 524.5 g/mol
IUPAC Name ethyl 5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate
Standard InChI InChI=1S/C27H24O11/c1-3-33-26(31)22-11-16(29)24-18(7-5-9-20(24)37-22)35-13-15(28)14-36-19-8-6-10-21-25(19)17(30)12-23(38-21)27(32)34-4-2/h5-12,15,28H,3-4,13-14H2,1-2H3
Standard InChI Key KRBBSLDXYDBFEC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O
Canonical SMILES CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O

Introduction

Chemical Properties and Structure

Diethyl cromoglycate possesses a distinct chemical structure that underlies its biological activity. The molecular formula of this compound is C27H24O11, with a molecular weight of 524.5 g/mol. Its IUPAC name is ethyl 5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate.

The structure consists of two chromone rings connected by a propyl chain with a hydroxyl group. Each chromone ring contains an ethyl ester group, which contributes to the compound's pharmacokinetic properties and distinguishes it from other derivatives in the same family. This unique structural arrangement is essential for its interaction with mast cells and subsequent therapeutic effects.

The compound's chemical properties include:

PropertyValue
Molecular FormulaC27H24O11
Molecular Weight524.5 g/mol
CAS Number16150-45-1
Standard InChIKeyKRBBSLDXYDBFEC-UHFFFAOYSA-N
Physical StateSolid
ClassificationBischromone derivative

Mechanism of Action

Diethyl cromoglycate exerts its therapeutic effects primarily through the stabilization of mast cells, which are key cellular components in allergic responses. This stabilization prevents the degranulation process that would otherwise release histamine and other inflammatory mediators into surrounding tissues.

The compound's mechanism of action involves several interconnected pathways:

Mast Cell Stabilization

Diethyl cromoglycate directly interacts with mast cell membranes, rendering them less responsive to activating stimuli such as allergens. This stabilization prevents the calcium influx necessary for degranulation, thereby inhibiting the release of preformed mediators contained within cytoplasmic granules . By blocking calcium channels essential for mast cell degranulation, the compound effectively interrupts the allergic cascade at its earliest stage .

Inhibition of Inflammatory Mediator Release

The compound prevents the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), both critical mediators in type I allergic reactions. Additionally, it reduces the production and release of leukotrienes and other pro-inflammatory substances that contribute to the late-phase allergic response.

Cellular Interactions

Research indicates that diethyl cromoglycate interacts with various cellular components involved in the allergic response pathway. This interaction modifies cellular signaling processes, particularly those related to the FcεRI receptor-mediated activation of mast cells . The compound may also influence microtubule-dependent movement of granules to the plasma membrane, further inhibiting the release of inflammatory mediators .

Preparation Methods

The synthesis of diethyl cromoglycate involves a multi-step chemical process that has been well-documented in scientific literature. The primary synthetic pathway includes:

Initial Reaction

The preparation begins with the reaction between 2,6-dihydroxy acetophenone and diethyl oxalate. This interaction produces 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester, which serves as a key intermediate in the synthesis process.

Secondary Reaction

The intermediate compound subsequently reacts with 1,3-dibromo-2-propanol or epoxy chloropropane. This step results in the formation of chromoglycic acid diethyl ester, which constitutes the final product—diethyl cromoglycate.

This synthetic pathway allows for the industrial production of diethyl cromoglycate with consistent purity and yield, essential factors for pharmaceutical applications.

Therapeutic Applications

Diethyl cromoglycate has demonstrated significant therapeutic value across various allergic conditions, with applications extending beyond traditional treatments.

Asthma Management

The compound has established efficacy in the prophylactic treatment and maintenance of bronchial asthma. Clinical studies have demonstrated that regular administration of diethyl cromoglycate significantly reduces the frequency and severity of asthma attacks in patients with this condition. Long-term studies have highlighted improvements in lung function parameters and a reduced need for rescue medications when the compound is used as part of a comprehensive management approach.

Allergic Rhinitis

Diethyl cromoglycate has been investigated for its ability to alleviate symptoms associated with allergic rhinitis. When administered as a nasal spray, the compound effectively reduces nasal congestion, rhinorrhea, and other symptoms characteristic of this condition. Clinical findings indicate that patients using diethyl cromoglycate experience a diminished requirement for additional symptomatic medications, particularly antihistamines.

Other Applications

Beyond its primary applications, diethyl cromoglycate has demonstrated utility in:

  • Analytical Chemistry: The compound serves as a reference material for quality control and method development due to its stable chemical properties.

  • Biological Research: Its interactions with cellular processes, particularly those related to immune responses, have made it valuable in immunological studies.

  • Pharmaceutical Development: The compound is employed in the formulation of various medications aimed at treating allergic conditions, with its mast cell stabilizing properties enhancing the efficacy of these formulations.

Research Findings

Scientific investigations into diethyl cromoglycate have yielded significant insights into its efficacy, mechanism, and potential applications beyond traditional uses.

Efficacy Studies

Research has consistently demonstrated the effectiveness of diethyl cromoglycate in managing allergic conditions. Inhibition studies indicate that the compound effectively prevents histamine release induced by allergens in controlled laboratory settings. Clinical trials have shown significant reductions in symptom severity and frequency when the compound is used prophylactically in patients with asthma and allergic rhinitis.

Comparative Analysis

Studies comparing diethyl cromoglycate with other mast cell stabilizers, including sodium cromoglycate and ketotifen, have identified unique properties that distinguish this compound:

CompoundMolecular FormulaPrimary MechanismDistinguishing Features
Diethyl CromoglycateC27H24O11Mast cell stabilizationPrevents degranulation without antihistaminic effects
Sodium CromoglycateC23H16O11Mast cell stabilizationMore commonly used clinically
KetotifenC21H22N2O2Antihistamine; mast cell stabilizerActs as a histamine receptor antagonist
OlopatadineC21H23N3O3Antihistamine; mast cell stabilizationDual action on H1 receptors and mast cells

This comparative analysis highlights the unique pharmacological profile of diethyl cromoglycate, particularly its specificity for mast cell stabilization without direct antihistaminic effects.

Case Studies

Clinical case studies have further illuminated the therapeutic applications of diethyl cromoglycate:

  • A documented case involving a 29-year-old man with pollen allergy demonstrated that diethyl cromoglycate effectively managed immediate adverse reactions, showcasing its utility in acute allergic responses.

  • Animal model studies have suggested potential applications beyond allergy treatment, including preliminary evidence of anti-tumor activity in pancreatic cancer studies.

Pharmacological Properties

Diethyl cromoglycate exhibits distinct pharmacological characteristics that influence its clinical applications and administration protocols.

Pharmacokinetics

The compound's ethyl ester groups influence its absorption and distribution throughout the body. These structural elements affect the compound's bioavailability and tissue penetration, distinguishing it from other cromoglycate derivatives . The pharmacokinetic profile of diethyl cromoglycate necessitates specific dosing schedules to maintain therapeutic concentrations at target sites.

Pharmacodynamics

The primary pharmacodynamic effect of diethyl cromoglycate involves the inhibition of calcium influx into mast cells, which prevents their degranulation and subsequent release of inflammatory mediators . This mechanism directly interrupts the allergic cascade at its initiation point, providing prophylactic benefit rather than symptomatic relief during established allergic reactions .

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